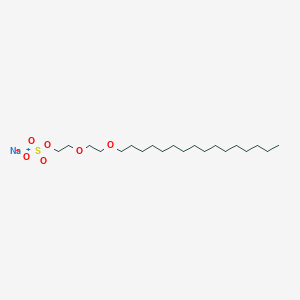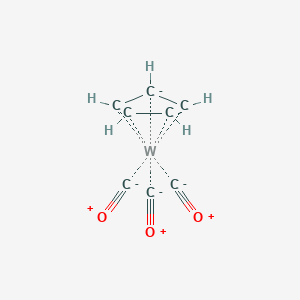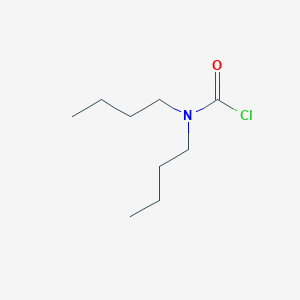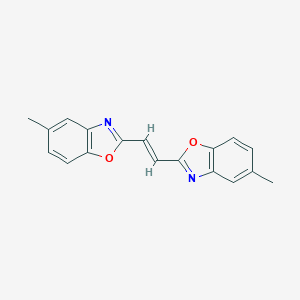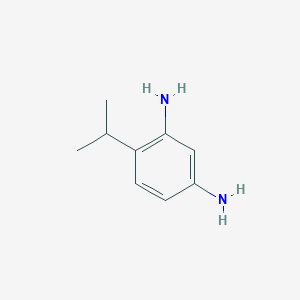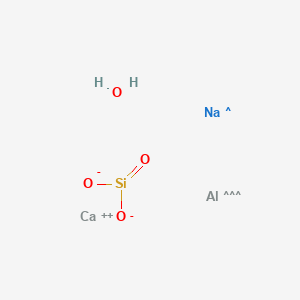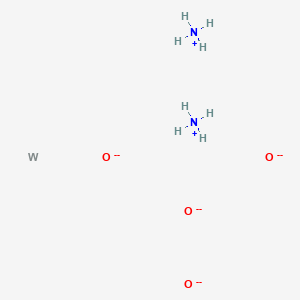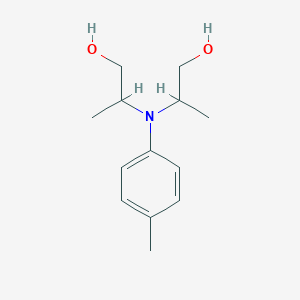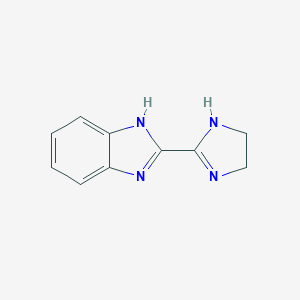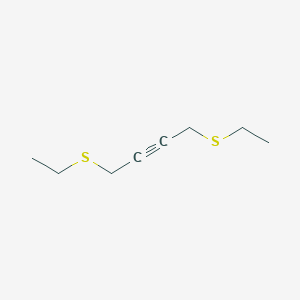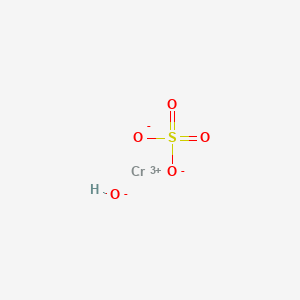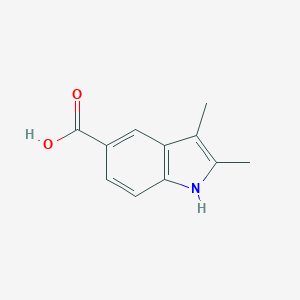![molecular formula C20H28N2O B077425 2H-3,7-Methanoazacycloundecino[5,4-b]indole, 7-ethyl-1,4,5,6,7,8,9,10-octahydro-11-methoxy-, (-)- CAS No. 14358-58-8](/img/structure/B77425.png)
2H-3,7-Methanoazacycloundecino[5,4-b]indole, 7-ethyl-1,4,5,6,7,8,9,10-octahydro-11-methoxy-, (-)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-3,7-Methanoazacycloundecino[5,4-b]indole, 7-ethyl-1,4,5,6,7,8,9,10-octahydro-11-methoxy-, (-)-, also known as (-)-Mitragynine, is a natural alkaloid compound found in the leaves of the Mitragyna speciosa tree. This compound has been used for centuries in traditional medicine in Southeast Asia, and has gained popularity in recent years for its potential medicinal properties.
Mechanism Of Action
The mechanism of action of (-)-Mitragynine is not yet fully understood, but it is believed to act on the opioid receptors in the brain, producing analgesic and euphoric effects. Additionally, it has been shown to have an affinity for the adrenergic and serotonergic receptors, which may contribute to its anti-anxiety effects.
Biochemical And Physiological Effects
(-)-Mitragynine has been shown to have a variety of biochemical and physiological effects, including analgesia, sedation, and anxiolysis. It has also been shown to have antitussive effects, making it a potential treatment for coughs and other respiratory conditions.
Advantages And Limitations For Lab Experiments
One advantage of (-)-Mitragynine for lab experiments is that it is a natural compound, making it easier to obtain than some synthetic compounds. However, one limitation is that it has a relatively short half-life, which may make it difficult to study its long-term effects.
Future Directions
There are several potential future directions for research on (-)-Mitragynine. One area of interest is its potential as a treatment for opioid addiction, as it has been shown to have opioid receptor activity without producing the same addictive effects as traditional opioids. Additionally, further research is needed to fully understand the mechanism of action of (-)-Mitragynine and its potential therapeutic uses.
Synthesis Methods
(-)-Mitragynine can be synthesized through several methods, including extraction from the leaves of the Mitragyna speciosa tree, or through chemical synthesis. The chemical synthesis method involves several steps, including the reaction of tryptamine with ethyl chloroformate, followed by reduction with sodium borohydride, and finally, demethylation with boron tribromide.
Scientific Research Applications
(-)-Mitragynine has been the subject of numerous scientific studies due to its potential medicinal properties. Research has shown that this compound has analgesic, anti-inflammatory, and anti-anxiety effects, making it a potential treatment for chronic pain, anxiety disorders, and other conditions.
properties
CAS RN |
14358-58-8 |
|---|---|
Product Name |
2H-3,7-Methanoazacycloundecino[5,4-b]indole, 7-ethyl-1,4,5,6,7,8,9,10-octahydro-11-methoxy-, (-)- |
Molecular Formula |
C20H28N2O |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
15-ethyl-9-methoxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5(10),6,8-tetraene |
InChI |
InChI=1S/C20H28N2O/c1-3-20-10-5-12-22(14-20)13-9-15-16-6-4-7-18(23-2)19(16)21-17(15)8-11-20/h4,6-7,21H,3,5,8-14H2,1-2H3 |
InChI Key |
BIOVFIIYODPMOE-UHFFFAOYSA-N |
SMILES |
CCC12CCCN(C1)CCC3=C(CC2)NC4=C3C=CC=C4OC |
Canonical SMILES |
CCC12CCCN(C1)CCC3=C(CC2)NC4=C3C=CC=C4OC |
synonyms |
(-)-7-Ethyl-1,4,5,6,7,8,9,10-octahydro-11-methoxy-2H-3,7-methanoazacycloundecino[5,4-b]indole |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



